GIRK2 Channel Activation: A Unique Bioassay Link Not Shared by Closest Structural Analogs
CAS 1396683‑28‑5 was specifically tested in the Vanderbilt HTS campaign for GIRK2 (G‑protein‑activated inward‑rectifier potassium channel 2) activators, indicating that this compound was selected from a screening library for a defined target . In contrast, the closest commercially available analogs—N‑(4‑(furan‑3‑yl)benzyl)‑2‑(2‑methoxyphenoxy)acetamide and N‑(1‑(furan‑3‑yl)propan‑2‑yl)‑2‑(2‑methoxyphenoxy)acetamide—have no reported GIRK2 screening data [REFS-2, REFS-3]. Because the HTS deposition implies a measurable biological signal, the compound represents a starting point for GIRK2‑focused medicinal chemistry that the other analogs do not provide.
| Evidence Dimension | Inclusion in a defined GIRK2 HTS campaign |
|---|---|
| Target Compound Data | Listed in Vanderbilt HTS GIRK2 bioassay (BioAssay record available) |
| Comparator Or Baseline | N‑(4‑(furan‑3‑yl)benzyl)‑2‑(2‑methoxyphenoxy)acetamide – no GIRK2 data reported ; N‑(1‑(furan‑3‑yl)propan‑2‑yl)‑2‑(2‑methoxyphenoxy)acetamide – no GIRK2 data reported |
| Quantified Difference | Qualitative: target‑annotated screening data available vs. no target data |
| Conditions | Vanderbilt HTS GIRK2 MPD assay |
Why This Matters
For a procurement decision in a GIRK‑channel drug‑discovery program, a compound with a documented screening link de‑risks the hit‑expansion phase compared with analogs that have no such target annotation.
